molecular formula C21H27N5O B10990608 N-[5-(1H-benzimidazol-2-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B10990608
M. Wt: 365.5 g/mol
InChI Key: HXOPMKWSAFYMQN-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide, also known by its systematic name, is a complex organic compound. Let’s break down its structure:

    Chemical Formula: CHNO

    Molecular Weight: 358.41 g/mol

This compound features a benzimidazole ring, a pentyl side chain, and a hexahydrocyclohepta[c]pyrazole core. Its intriguing structure suggests potential biological activity.

Preparation Methods

Industrial Production:: Industrial-scale production methods remain proprietary, but they likely involve efficient synthetic strategies to achieve high yields.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The compound may undergo redox reactions, potentially affecting its pharmacological properties.

    Substitution Reactions: The pentyl side chain could participate in substitution reactions, leading to functionalized derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Alkyl halides (e.g., bromides or chlorides) for alkyl chain modification.

Major Products:: The specific products resulting from these reactions would depend on reaction conditions and regioselectivity.

Scientific Research Applications

Chemistry::

    Drug Discovery: Researchers explore derivatives for potential drug candidates due to the benzimidazole scaffold’s bioactivity.

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

Biology and Medicine::

    Antiparasitic Activity: Benzimidazole derivatives often exhibit antiparasitic properties.

    Enzyme Inhibition: The compound might target specific enzymes involved in disease pathways.

Industry::

    Materials Science:

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with cellular targets, possibly through receptor binding or enzyme inhibition.

Properties

Molecular Formula

C21H27N5O

Molecular Weight

365.5 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C21H27N5O/c27-21(20-15-9-3-1-4-10-16(15)25-26-20)22-14-8-2-5-13-19-23-17-11-6-7-12-18(17)24-19/h6-7,11-12H,1-5,8-10,13-14H2,(H,22,27)(H,23,24)(H,25,26)

InChI Key

HXOPMKWSAFYMQN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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